(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Overview
Description
“(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol” is a chemical compound with the CAS Number: 1256546-79-8. It has a molecular weight of 152.2 and its IUPAC name is 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h3-4,7,11H,1-2,5-6H2 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Chemistry and Coordination Compounds
A review of the chemistry of compounds containing pyridine and imidazole derivatives highlights their diverse applications, including their role in forming complex compounds with significant spectroscopic, structural, magnetic properties, and biological activities. These compounds have been explored for their potential in various fields, including drug development and materials science (Boča, Jameson, & Linert, 2011).
Drug Design and Pharmacology
Research on imidazole scaffolds, including substituted imidazole compounds, demonstrates their role as selective inhibitors for specific kinases. These inhibitors are significant in designing drugs aimed at treating inflammatory diseases and cancers, showcasing the relevance of such structures in medicinal chemistry (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Food Chemistry and Toxicology
Imidazole derivatives are studied for their formation in food processing and their potential health effects. The understanding of these compounds' formation mechanisms and interactions with other food components is crucial for assessing food safety and quality (Zamora & Hidalgo, 2015).
Optoelectronic Materials
The synthesis and application of quinazolines and pyrimidines in electronic devices and luminescent elements highlight the potential of heterocyclic compounds in developing novel materials for optoelectronics. These findings suggest that similar structures, including tetrahydroimidazo[1,2-a]pyridin derivatives, could be explored for their utility in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Catalysis and Organic Synthesis
Heterocyclic N-oxide molecules, including imidazole and pyridine derivatives, are recognized for their roles in organic synthesis, catalysis, and drug applications. These compounds are valued for their versatility as synthetic intermediates and their biological importance, suggesting potential research directions for related compounds (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as hydrazone derivatives, are known to exhibit a wide variety of biological activities including anti-microbial .
Mode of Action
It’s known that hydrazone derivatives, which are structurally similar, interact with their targets to exert their biological effects .
Biochemical Pathways
It’s known that similar compounds, such as hydrazone derivatives, can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Similar compounds, such as hydrazone derivatives, are known to exhibit a wide variety of biological activities, including anti-microbial effects .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h3-4,7,11H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYMYNMGSYJRQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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